tert-Butyl 2-vinylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-vinylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is a derivative of morpholine, featuring a tert-butyl ester group and a vinyl group attached to the morpholine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-vinylmorpholine-4-carboxylate can be synthesized through the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl magnesium bromide under controlled conditions . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: NaOMe, LiAlH4
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Ethyl derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 2-vinylmorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. It serves as a precursor for the synthesis of various functionalized morpholine derivatives .
Biology: In biological research, this compound is used to study the interactions of morpholine derivatives with biological targets, such as enzymes and receptors. It is also employed in the development of bioactive molecules and pharmaceuticals .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug design and development. It is explored for its activity against various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-vinylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
- tert-Butyl 2-ethenylmorpholine-4-carboxylate
- tert-Butyl 2-vinylmorpholine-4-carboxamide
- tert-Butyl 2-vinylmorpholine-4-carboxylate
Uniqueness: this compound is unique due to its combination of a vinyl group and a tert-butyl ester group, which imparts distinct chemical reactivity and stability. This makes it a versatile compound for various applications in synthesis and research .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-ethenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
RKFTWIYJNPMOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C=C |
Origin of Product |
United States |
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